N-(3-chloropyridin-4-yl)-2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-amine
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Overview
Description
N-(3-chloropyridin-4-yl)-2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-amine is a synthetic organic compound that belongs to the class of naphthyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloropyridin-4-yl)-2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the chloropyridinyl and methylpyridinyl groups can be done via nucleophilic substitution or other suitable methods.
Amidation: The final step often involves the formation of the amine linkage through amidation reactions.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include:
- Use of high-efficiency catalysts.
- Optimization of reaction conditions such as temperature, pressure, and solvent systems.
- Implementation of purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloropyridin-4-yl)-2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a therapeutic agent, subject to further research and clinical trials.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloropyridin-4-yl)-2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-amine would depend on its specific biological target. Generally, such compounds may:
Bind to specific proteins or enzymes: Inhibiting or activating their function.
Interact with DNA or RNA: Affecting gene expression or replication.
Modulate signaling pathways: Influencing cellular processes such as apoptosis or proliferation.
Comparison with Similar Compounds
Similar Compounds
Naphthyridine derivatives: Compounds with similar core structures but different substituents.
Pyridine derivatives: Compounds with pyridine rings and various functional groups.
Uniqueness
N-(3-chloropyridin-4-yl)-2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-amine is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical properties compared to other naphthyridine or pyridine derivatives.
Properties
Molecular Formula |
C19H14ClN5 |
---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
N-(3-chloropyridin-4-yl)-2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-amine |
InChI |
InChI=1S/C19H14ClN5/c1-12-4-2-6-16(23-12)18-10-17(13-5-3-8-22-19(13)25-18)24-15-7-9-21-11-14(15)20/h2-11H,1H3,(H,21,22,24,25) |
InChI Key |
RWBGGVUNZAJQMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC3=C(C=CC=N3)C(=C2)NC4=C(C=NC=C4)Cl |
Origin of Product |
United States |
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